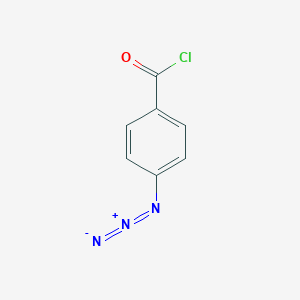
4-偶氮苯甲酰氯
描述
Synthesis Analysis
The synthesis of 4-Azidobenzoyl chloride and related compounds typically involves reactions with azide sources or direct azidation of benzoyl chlorides. For instance, a synthesis route involves the reaction of 4-nitrobenzoic chloride with substituted hydrazine, followed by oxidation to form 4-nitrobenzoic acyl azo compounds, indicating a method that could be adapted for 4-Azidobenzoyl chloride by substituting the nitro group with an azido group (Jiang Xiao, 2008).
Molecular Structure Analysis
The molecular structure of 4-Azidobenzoyl chloride is characterized by the presence of an azido group attached to the benzene ring, which significantly influences its chemical behavior. The azido group is highly reactive, capable of participating in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. Crystal structure analysis of related compounds provides insights into the geometric configuration and electronic structure, influencing its reactivity and interaction with other molecules.
Chemical Reactions and Properties
4-Azidobenzoyl chloride is involved in numerous chemical reactions, such as the synthesis of azo dyes and azo compounds. The azido group in 4-Azidobenzoyl chloride can undergo photolysis, thermolysis, or nucleophilic attack, leading to the formation of diverse organic compounds. For instance, azo compounds synthesized from 4-hydroxybenzo[h]quinolin-2-(1H)-one demonstrate the versatility of azide-functionalized compounds in dye chemistry (E. M. Rufchahi & A. Gilani, 2012).
科学研究应用
4-叠氮苯甲酰氯用于通过分子内氮代Wittig反应合成喹唑啉酮,如竹内和江口(1989年)的研究所述 (Takeuchi & Eguchi, 1989)。
它在液相色谱-质谱中增强雌激素的检测响应,这对于分析生物体液是至关重要的,如Higashi等人(2006年)所述 (Higashi et al., 2006)。
在对4-甲氧基苄衍生物的取代反应研究中,该化合物被用于了解这些反应的机制,如Amyes和Richard(1990年)所讨论的 (Amyes & Richard, 1990)。
袁等人(2015年)使用4-叠氮苯甲酰氯合成1H-嘧啶并[2,1-b]喹唑啉-2,6-二酮,展示了它在复杂有机合成中的实用性 (Yuan et al., 2015)。
Gupta等人(2000年)探索了其衍生物在镍(II)选择性传感器开发中的应用,展示了它在分析化学中的应用 (Gupta et al., 2000)。
该化合物已被用于催化,特别是在与Rh催化剂的氢甲酰化反应中,由Clark等人(2005年)调查 (Clark et al., 2005)。
Kardile和Kalyane(2010年)在抗菌4-硫代吗啉衍生物的合成中利用了它,突出了它在制药研究中的作用 (Kardile & Kalyane, 2010)。
其衍生物4-叠氮-2-羟基苯甲酸被用于光亲和标记以识别UDP-葡糖醛酸转移酶中的结合位点,根据熊等人(2006年)的研究 (Xiong et al., 2006)。
卢(2014年)探讨了它在苯甲酰衍生物合成中的应用,展示了它在有机合成中的应用 (Lu, 2014)。
在电化学中,肖和约翰逊(2003年)研究了其离子液体衍生物在电解应用中的应用 (Xiao & Johnson, 2003)。
Vinković和Drevenkar(2008年)在离子色谱分析制药样品中使用了4-叠氮苯甲酰氯的衍生物 (Vinković & Drevenkar, 2008)。
Kuo等人(2012年)利用该化合物的衍生物在聚合物化学中合成超分子延伸剂 (Kuo et al., 2012)。
其应用延伸到聚合物科学,如Mitsukami等人(2001年)在亲水性聚合物的直接合成中所示 (Mitsukami et al., 2001)。
Vanderhaeghe和Thomis(1975年)在青霉素衍生物的制备中使用了它,表明了它在抗生素合成中的作用 (Vanderhaeghe & Thomis, 1975)。
袁等人(2011年)探讨了氯离子对偶氮染料降解的影响,4-叠氮苯甲酰氯的衍生物在高级氧化过程中发挥了作用 (Yuan et al., 2011)。
简平(2008年)使用4-硝基苯甲酰氯合成酰肼,展示了它在有机化学中的应用 (Jian-ping, 2008)。
Yip等人(1980年)使用4-叠氮苯甲酰氯的衍生物对胰岛素受体蛋白进行光亲和标记,强调了它在生物化学中的应用 (Yip et al., 1980)。
Lyčka等人(1981年)测量了从苯基重氮氯化物衍生的偶氮染料的核磁共振谱,展示了它在光谱学中的作用 (Lyčka等人,1981年)。
Kim et al. (2012)准备了含有4-偶氮苯甲酰氯的偶氮钯环,用于催化,在交叉偶联反应中展示了其应用(Kim et al., 2012)。
Altenhoff et al. (2004)合成了从生物噁唑啉衍生的N-杂环卡宾,使用该化合物进行催化(Altenhoff et al., 2004)。
安全和危害
属性
IUPAC Name |
4-azidobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYTTAVNYTVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163995 | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzoyl chloride | |
CAS RN |
14848-01-2 | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14848-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azidobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



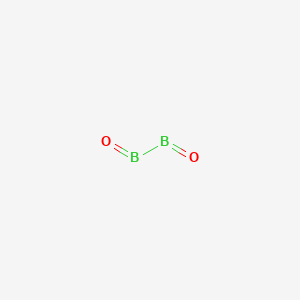
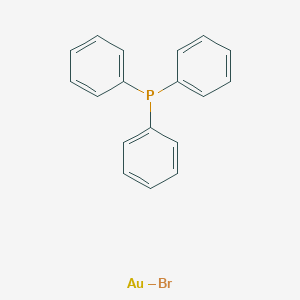
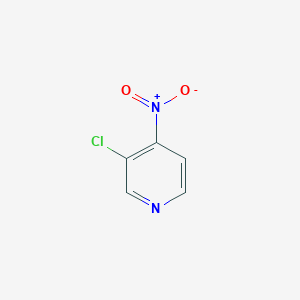

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
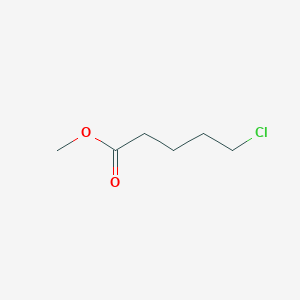
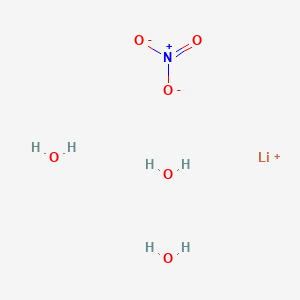



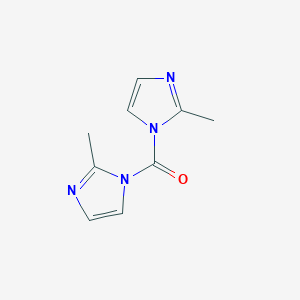
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)